molecular formula C10H9BrN2O4S2 B050963 3-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 124802-91-1

3-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

Cat. No.: B050963
CAS No.: 124802-91-1
M. Wt: 365.2 g/mol
InChI Key: HLUUNMACCNTBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiadiazine core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of a carboxyethylthio group and a bromine atom further enhances its chemical properties and reactivity.

Preparation Methods

The synthesis of 3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors to form the benzothiadiazine ring system.

    Introduction of the Bromine Atom: Bromination reactions are carried out using bromine or bromine-containing reagents under controlled conditions.

    Attachment of the Carboxyethylthio Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared with other similar compounds, such as:

    Benzothiadiazine Derivatives: These compounds share the benzothiadiazine core but differ in their substituents, leading to variations in their chemical properties and applications.

    Sulfur-Containing Heterocycles: Compounds with similar sulfur-containing ring systems may exhibit comparable reactivity and biological activities.

    Brominated Organic Compounds:

The uniqueness of 3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

124802-91-1

Molecular Formula

C10H9BrN2O4S2

Molecular Weight

365.2 g/mol

IUPAC Name

3-[(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H9BrN2O4S2/c11-6-1-2-7-8(5-6)19(16,17)13-10(12-7)18-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)

InChI Key

HLUUNMACCNTBRD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCCC(=O)O

Origin of Product

United States

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